molecular formula C13H14INO B13985442 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium iodide CAS No. 5397-47-7

1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium iodide

Cat. No.: B13985442
CAS No.: 5397-47-7
M. Wt: 327.16 g/mol
InChI Key: CQEBASCJBOSZCL-UHFFFAOYSA-M
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Description

1-Phenyl-2-pyridin-1-yl-ethanol is an organic compound with the molecular formula C13H13NO. It is known for its unique structure, which includes a phenyl group and a pyridinyl group attached to an ethanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pyridin-1-yl-ethanol can be synthesized through several methods. One common approach involves the reaction of a pyridine derivative with a phenyl ketone in the presence of a reducing agent. For example, the reaction of 2-pyridinemethanol with phenylmagnesium bromide followed by reduction with lithium aluminum hydride yields 1-phenyl-2-pyridin-1-yl-ethanol .

Industrial Production Methods: Industrial production of 1-phenyl-2-pyridin-1-yl-ethanol typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-pyridin-1-yl-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-Phenyl-2-pyridin-1-yl-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-2-pyridin-1-yl-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-pyridin-1-yl-ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

5397-47-7

Molecular Formula

C13H14INO

Molecular Weight

327.16 g/mol

IUPAC Name

1-phenyl-2-pyridin-1-ium-1-ylethanol;iodide

InChI

InChI=1S/C13H14NO.HI/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10,13,15H,11H2;1H/q+1;/p-1

InChI Key

CQEBASCJBOSZCL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C[N+]2=CC=CC=C2)O.[I-]

Origin of Product

United States

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